

Introduction: Situating a Versatile Building Block in Modern Chemistry

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: *Methyl 3-(pyrrolidin-1-yl)propanoate*

CAS No.: 22041-21-0

Cat. No.: B1595680

[Get Quote](#)

Methyl 3-(pyrrolidin-1-yl)propanoate (CAS No. 22041-21-0) is a tertiary amine ester that serves as a valuable intermediate in organic synthesis. While not an end-product therapeutic itself, its structural motifs—the pyrrolidine ring and the propanoate chain—are of significant interest to researchers in medicinal chemistry and materials science. The pyrrolidine scaffold is a privileged structure in drug discovery, appearing in numerous FDA-approved drugs due to its ability to confer favorable pharmacokinetic properties and engage in specific biological interactions.^[1]

A comprehensive understanding of the physicochemical properties of **Methyl 3-(pyrrolidin-1-yl)propanoate** is therefore critical for its effective use. These parameters govern its reactivity, solubility, purification, and potential for scale-up, and provide a foundational dataset for the design of more complex derivatives. This guide offers a detailed examination of these core properties, grounded in established analytical principles and provides field-proven protocols for their empirical validation. The objective is to equip researchers, scientists, and drug development professionals with the necessary technical data and methodological insights to confidently utilize this compound in their work.

Section 1: Core Physicochemical Profile

The fundamental physicochemical characteristics of a compound dictate its behavior in both chemical and biological systems. For a synthetic intermediate, these values are crucial for process optimization, reaction monitoring, and purification strategies. The data presented below has been aggregated from chemical databases and predictive models.

Property	Value	Significance in Research & Development
Molecular Formula	$C_8H_{15}NO_2$	Defines the elemental composition and is the basis for molecular weight calculation. [2]
Molecular Weight	157.21 g/mol	Essential for stoichiometric calculations in synthesis and for converting mass to molar quantities. [2] [3]
Boiling Point	76 °C at 5 Torr	Indicates the temperature required for distillation under reduced pressure, a key purification parameter for non-volatile or heat-sensitive liquids. [3]
Density	1.021 g/cm ³	Important for solvent selection, phase separations, and calculating mass from a known volume. [3]
Refractive Index	1.463	A rapid and non-destructive method for assessing the purity of the liquid compound. [3]
Flash Point	83.7 °C	A critical safety parameter indicating the lowest temperature at which vapors can ignite. [3]

XLogP3 (Predicted)	0.6	This predicted octanol-water partition coefficient suggests the compound is relatively hydrophilic, which influences its solubility and potential membrane permeability.[3]
Topological Polar Surface Area (TPSA)	29.54 Å ²	A calculated value used to predict drug transport properties; a TPSA below 140 Å ² is often associated with good cell membrane permeability.
pKa (Predicted)	~8.5 - 9.5	The basicity of the pyrrolidine nitrogen is critical. The pKa determines the ionization state at physiological pH, affecting solubility, receptor binding, and ADME properties. This value is an estimate based on similar tertiary amines.

Section 2: Spectroscopic and Spectrometric Characterization

Structural confirmation is the cornerstone of chemical synthesis. While a dedicated public spectral database for this specific molecule is sparse, its structure allows for a highly accurate prediction of its spectral fingerprint based on fundamental principles and data from analogous compounds like methyl propanoate.[4][5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.

- **Expected Molecular Ion (M^+):** The electron ionization (EI) mass spectrum should exhibit a molecular ion peak at a mass-to-charge ratio (m/z) of 157, corresponding to the molecular formula $[C_8H_{15}NO_2]^+$.
- **Key Fragmentation Patterns:** The stability of the pyrrolidine ring suggests that a primary fragmentation pathway would involve cleavage alpha to the nitrogen atom, leading to a stable iminium ion. Other likely fragments include the loss of the methoxy group ($\bullet OCH_3$, m/z 126) and the methoxycarbonyl group ($\bullet COOCH_3$, m/z 98).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

- **C=O Stretch:** A strong, sharp absorption band is expected in the region of $1735-1750\text{ cm}^{-1}$, which is highly characteristic of the carbonyl group in a saturated ester.^{[5][6]}
- **C-H Stretch:** Aliphatic C-H stretching vibrations will appear as multiple sharp peaks in the $2850-2975\text{ cm}^{-1}$ region.^{[5][6]}
- **C-O Stretch:** The C-O single bond stretch of the ester will produce a strong band in the fingerprint region, typically between $1170-1200\text{ cm}^{-1}$.^[5]
- **C-N Stretch:** The C-N stretching of the tertiary amine will be present in the $1000-1250\text{ cm}^{-1}$ range, often overlapping with other signals in the fingerprint region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

- **1H NMR (Predicted, $CDCl_3$, 400 MHz):**
 - ~ 3.67 ppm (singlet, 3H): The methyl protons of the ester group ($-COOCH_3$).
 - ~ 2.75 ppm (triplet, 2H): The methylene protons adjacent to the ester carbonyl ($-CH_2-COO$).

- ~2.60 ppm (triplet, 2H): The methylene protons adjacent to the pyrrolidine nitrogen (-N-CH₂-).
- ~2.50 ppm (multiplet, 4H): The four protons on the carbons alpha to the nitrogen within the pyrrolidine ring.
- ~1.80 ppm (multiplet, 4H): The four protons on the carbons beta to the nitrogen within the pyrrolidine ring.
- ¹³C NMR (Predicted, CDCl₃, 100 MHz):
 - ~173 ppm: The carbonyl carbon of the ester.
 - ~55 ppm: The two equivalent carbons alpha to the nitrogen in the pyrrolidine ring.
 - ~52 ppm: The methylene carbon adjacent to the nitrogen on the propanoate chain.
 - ~51 ppm: The methyl carbon of the ester.
 - ~34 ppm: The methylene carbon adjacent to the carbonyl group.
 - ~23 ppm: The two equivalent carbons beta to the nitrogen in the pyrrolidine ring.

Section 3: Experimental Protocols for Property Determination

The trustworthiness of physicochemical data hinges on the rigor of the experimental methods used.^{[7][8]} The following protocols describe self-validating systems for characterizing **Methyl 3-(pyrrolidin-1-yl)propanoate**.

Caption: Workflow for the comprehensive characterization of a synthetic intermediate.

Protocol 1: Determination of Octanol-Water Partition Coefficient (LogP) by Shake-Flask Method

Expertise & Causality: The Shake-Flask method, while classical, remains the gold standard for LogP determination due to its direct measurement of partitioning. Pre-saturation of the aqueous

and organic phases is a critical step to prevent volume changes during the experiment, which would otherwise skew the concentration measurements and invalidate the results.

- Preparation of Phases:
 - Prepare a sufficient volume of 1-octanol and deionized water.
 - In a large separatory funnel, combine the 1-octanol and water in approximately equal volumes. Shake vigorously for 30 minutes.
 - Allow the phases to separate completely for at least 24 hours. This creates water-saturated 1-octanol (the organic phase) and 1-octanol-saturated water (the aqueous phase).
- Sample Preparation:
 - Accurately prepare a stock solution of **Methyl 3-(pyrrolidin-1-yl)propanoate** in the water-saturated 1-octanol at a known concentration (e.g., 1 mg/mL).
- Partitioning:
 - In triplicate, add 5 mL of the stock solution to 5 mL of the 1-octanol-saturated water in 15 mL screw-cap vials.
 - Agitate the vials on a mechanical shaker at a constant temperature (25 °C) for 1 hour to ensure equilibrium is reached.
 - Centrifuge the vials at 2000 rpm for 10 minutes to achieve complete phase separation.
- Analysis:
 - Carefully remove an aliquot from both the upper (octanol) and lower (aqueous) phases.
 - Determine the concentration of the analyte in each phase using a validated analytical method, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) with a suitable detector.
- Calculation:

- The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: $P = \frac{[\text{Concentration}]_{\text{octanol}}}{[\text{Concentration}]_{\text{aqueous}}}$.
- LogP is the base-10 logarithm of the partition coefficient: $\text{LogP} = \log_{10}(P)$.
- Report the average LogP and standard deviation from the triplicate measurements.

Protocol 2: Standardized Spectroscopic and Spectrometric Analysis

Expertise & Causality: Consistency in analytical conditions is paramount for data comparability. The choice of deuterated chloroform (CDCl_3) for NMR is standard for many non-polar to moderately polar organic molecules due to its excellent solubilizing properties and a single, well-defined solvent peak that rarely interferes with analyte signals.

- Sample Preparation:
 - Ensure the sample is pure and free of residual solvents by placing it under high vacuum for several hours. Purity should be >95% as determined by GC-MS.
- NMR Spectroscopy:
 - Dissolve ~10-15 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
 - Acquire a ^1H NMR spectrum, ensuring a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Acquire a ^{13}C NMR spectrum, typically requiring a longer acquisition time.
 - Process the spectra by applying Fourier transformation, phase correction, and baseline correction. Calibrate the ^1H spectrum by setting the TMS peak to 0.00 ppm.
- FT-IR Spectroscopy:
 - As the compound is a liquid, acquire the spectrum using a neat film.

- Place one drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
- Acquire the spectrum over a range of 4000-400 cm^{-1} , co-adding at least 16 scans to improve the signal-to-noise ratio.
- Perform a background scan of the clean salt plates prior to the sample scan.
- Mass Spectrometry:
 - Use a GC-MS system with an EI source.
 - Inject a dilute solution of the compound (e.g., 100 $\mu\text{g}/\text{mL}$ in ethyl acetate) into the GC.
 - Use a standard non-polar column (e.g., DB-5ms) and a temperature gradient suitable for eluting the compound.
 - Set the mass spectrometer to scan over a range of m/z 40-400.

References

- Merck Index. (n.d.). Methyl Propionate. Retrieved January 21, 2026, from [\[Link\]](#)
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11124, Methyl propionate. Retrieved January 21, 2026, from [\[Link\]](#)
- ChemBK. (2024). METHYL 3-(PIPERIDIN-1-YL)PROPANOATE. Retrieved January 21, 2026, from [\[Link\]](#)
- Wikipedia. (n.d.). Methyl propionate. Retrieved January 21, 2026, from [\[Link\]](#)
- NP-MRD. (2022). Showing NP-Card for methyl propionate (NP0189186). Retrieved January 21, 2026, from [\[Link\]](#)
- National Center for Biotechnology Information. (n.d.). Guidelines for the Reporting of Numerical Data and Experimental Procedures. PMC. Retrieved January 21, 2026, from [\[Link\]](#)

- National Center for Biotechnology Information. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved January 21, 2026, from [\[Link\]](#)
- ResearchGate. (2022). Physicochemical data statistical analysis?. Retrieved January 21, 2026, from [\[Link\]](#)
- Doc Brown's Chemistry. (n.d.). mass spectrum of methyl propanoate. Retrieved January 21, 2026, from [\[Link\]](#)
- Google Patents. (n.d.). CN113321605A - Preparation method of 1-methyl-3-pyrrolidinol.
- Doc Brown's Chemistry. (n.d.). infrared spectrum of methyl propanoate. Retrieved January 21, 2026, from [\[Link\]](#)
- ResearchGate. (n.d.). INFRARED SPECTRUM OF METHYL PROPANOATE. Retrieved January 21, 2026, from [\[Link\]](#)
- PLOS One. (n.d.). Best Practices in Research Reporting. Retrieved January 21, 2026, from [\[Link\]](#)
- National Institute of Standards and Technology. (n.d.). Propanoic acid, 2-methyl-, 1-methyl-1-(4-methyl-3-cyclohexen-1-yl)ethyl ester. NIST Chemistry WebBook. Retrieved January 21, 2026, from [\[Link\]](#)
- European Patent Office. (2018). METHOD FOR PRODUCING 1-METHYLPYRROLIDIN-3-OL - EP 3415499 A1. Retrieved January 21, 2026, from [\[Link\]](#)
- Google Patents. (n.d.). US5032402A - 3-hydroxy-N-methylpyrrolidone and use as transdermal enhancer.
- National Center for Biotechnology Information. (2013). [Application of methyl in drug design]. PubMed. Retrieved January 21, 2026, from [\[Link\]](#)
- National Center for Biotechnology Information. (n.d.). Good Reporting Practice for Thermophysical and Thermochemical Property Measurements (IUPAC Technical Report). PMC. Retrieved January 21, 2026, from [\[Link\]](#)

- The Royal Society of Chemistry. (n.d.). Experimental reporting. Retrieved January 21, 2026, from [\[Link\]](#)
- ResearchGate. (2024). Review of pharmaceutical applications of N-methyl-2-pyrrolidone. Retrieved January 21, 2026, from [\[Link\]](#)
- Doc Brown's Chemistry. (n.d.). mass spectrum of 1-methylethyl methanoate. Retrieved January 21, 2026, from [\[Link\]](#)
- ResearchGate. (n.d.). (b) Infrared spectrum of methyl propionate recorded after deposition at... Retrieved January 21, 2026, from [\[Link\]](#)
- Cheméo. (n.d.). Chemical Properties of Propanoic acid, 1-methylethyl ester (CAS 637-78-5). Retrieved January 21, 2026, from [\[Link\]](#)
- PubChemLite. (n.d.). **Methyl 3-(pyrrolidin-1-yl)propanoate** (C₈H₁₅NO₂). Retrieved January 21, 2026, from [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 2. [alfa-chemistry.com](https://www.alfa-chemistry.com) [[alfa-chemistry.com](https://www.alfa-chemistry.com)]
- 3. [echemi.com](https://www.echemi.com) [[echemi.com](https://www.echemi.com)]
- 4. mass spectrum of methyl propanoate C₄H₈O₂ CH₃CH₂COOCH₃ fragmentation pattern of m/z m/e ions for analysis and identification of methyl propionate image diagram doc brown's advanced organic chemistry revision notes [[docbrown.info](https://www.docbrown.info)]
- 5. infrared spectrum of methyl propanoate C₄H₈O₂ CH₃CH₂COOCH₃ prominent wavenumbers cm⁻¹ detecting ester functional groups present finger print for identification of methyl propionate image diagram doc brown's advanced organic chemistry revision notes [[docbrown.info](https://www.docbrown.info)]

- [6. researchgate.net \[researchgate.net\]](https://www.researchgate.net)
- [7. Guidelines for the Reporting of Numerical Data and Experimental Procedures - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/31111111/)
- [8. Good Reporting Practice for Thermophysical and Thermochemical Property Measurements \(IUPAC Technical Report\) - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/31111111/)
- To cite this document: BenchChem. [Introduction: Situating a Versatile Building Block in Modern Chemistry]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1595680/docs#introduction-situating-a-versatile-building-block-in-modern-chemistry\]](https://www.benchchem.com/product/b1595680/docs#introduction-situating-a-versatile-building-block-in-modern-chemistry)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check